molecular formula C5H5BrCl3NO B12528780 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 652993-19-6

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12528780
CAS No.: 652993-19-6
M. Wt: 281.4 g/mol
InChI Key: MUFHYWLVGNPWQS-UHFFFAOYSA-N
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Description

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is an organic compound that features a brominated allyl group and a trichloroethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 3-bromoprop-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrochloric acid) are used in addition reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Addition Products: Halogenated or hydrogenated derivatives of the allyl group.

    Oxidation Products: Epoxides and other oxygenated compounds.

Scientific Research Applications

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with various nucleophiles and electrophiles The bromine atom in the allyl group is a good leaving group, making the compound highly reactive in substitution reactions The double bond in the allyl group also makes it susceptible to addition reactions with electrophiles

Comparison with Similar Compounds

    3-Bromoprop-2-yn-1-yl 2,2,2-trichloroethanimidate: Similar structure but with a triple bond instead of a double bond in the allyl group.

    3-Bromoprop-1-en-2-ylbenzene: Similar structure but with a benzene ring instead of the trichloroethanimidate moiety.

Uniqueness: 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to the presence of both a brominated allyl group and a trichloroethanimidate moiety

Properties

CAS No.

652993-19-6

Molecular Formula

C5H5BrCl3NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-bromoprop-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C5H5BrCl3NO/c6-2-1-3-11-4(10)5(7,8)9/h1-2,10H,3H2

InChI Key

MUFHYWLVGNPWQS-UHFFFAOYSA-N

Canonical SMILES

C(C=CBr)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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